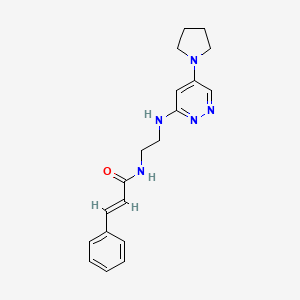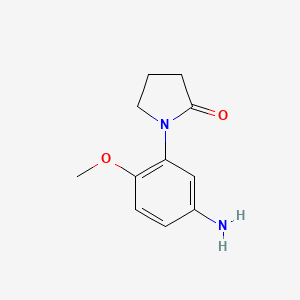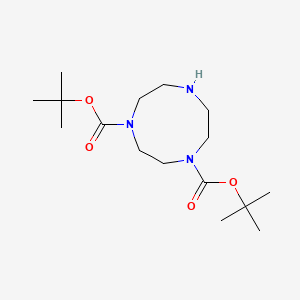
DiBoc TACN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DiBoc TACN is typically synthesized through the protection of TACN with di-tert-butyl dicarbonate (Boc anhydride). The reaction involves the addition of Boc anhydride to TACN in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DiBoc TACN undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free TACN.
Complexation Reactions: This compound forms stable complexes with metal ions, which are useful in catalysis and coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid is commonly used for deprotection.
Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form metal complexes.
Major Products Formed
Deprotection: Free TACN is obtained after the removal of Boc groups.
Complexation: Metal-TACN complexes are formed, which have applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
DiBoc TACN has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of metal-based drugs for targeted cancer therapy.
Medicine: Utilized in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Applied in catalysis for polymerization processes and carbon-carbon bond formation.
Wirkmechanismus
DiBoc TACN exerts its effects primarily through its ability to form stable complexes with metal ions. The Boc groups protect the nitrogen atoms in TACN, allowing selective reactions at other sites. Upon deprotection, the free TACN can coordinate with metal ions, facilitating various catalytic and coordination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3 TACN): A derivative of TACN with methyl groups instead of Boc groups.
Mono-N-Benzyl-TACN: Another TACN derivative with a benzyl group.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A TACN derivative with carboxylate groups.
Uniqueness
DiBoc TACN is unique due to its Boc protecting groups, which provide stability and selectivity in reactions. This makes it particularly useful in applications requiring controlled deprotection and complexation with metal ions .
Eigenschaften
IUPAC Name |
ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCPSVLYCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

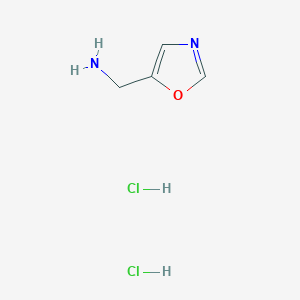
![1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2669837.png)

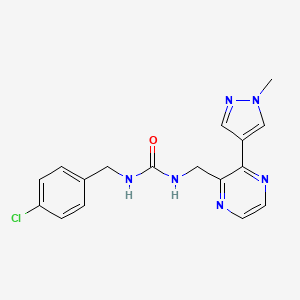

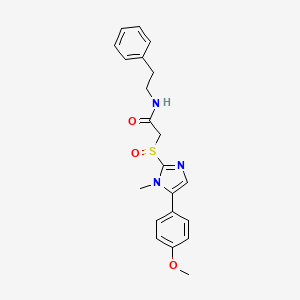
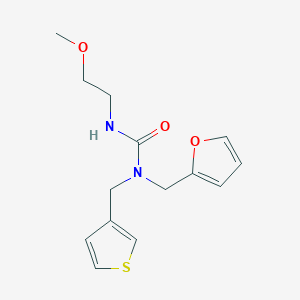
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
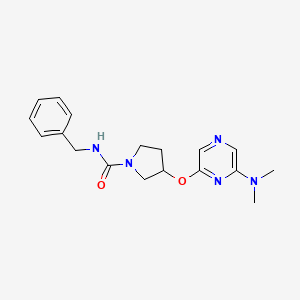
![N-(2,5-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2669848.png)
